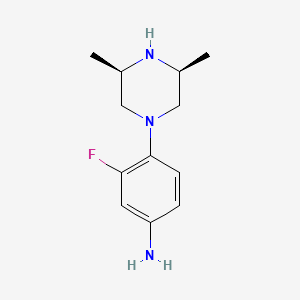

4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine

Vue d'ensemble

Description

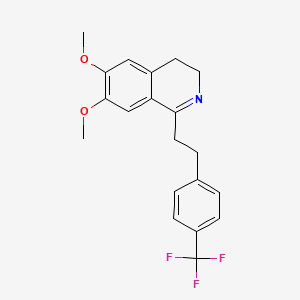

The compound “4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the amino and fluoro groups on the phenyl ring could potentially influence the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. The phenyl ring is substituted at the 4-position with an amino group and at the 2-position with a fluoro group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group is a common site of reactivity in many chemical reactions. The presence of the fluoro group could also influence the compound’s reactivity, as carbon-fluorine bonds are typically quite strong .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amino and fluoro groups could influence the compound’s solubility properties .Applications De Recherche Scientifique

Fluorescence-Based Receptor Visualization

A study by Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, including those with a structure related to 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine. These compounds demonstrated high affinity for 5-HT(1A) receptors and were notable for their fluorescence properties, allowing for the visualization of these receptors in cellular models via fluorescence microscopy (Lacivita et al., 2009).

Logic Gates in Molecular Electronics

Gauci and Magri (2022) developed compounds with a piperazine moiety, related to the structure , as fluorescent logic gates. These compounds exhibited reversible logic gate functions based on solvent polarity changes, demonstrating potential applications in molecular electronics and environmental sensing (Gauci & Magri, 2022).

Anticancer Activity

Research by Arul and Smith (2016) evaluated the anticancer activity of a triazole derivative incorporating a piperazine structure. This compound showed significant anticancer effects in mouse models, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Arul & Smith, 2016).

Structural and Activity Studies

Sanjeevarayappa et al. (2015) synthesized a compound with a piperazine structure, assessing its crystal structure and evaluating its biological activities. The study provided insights into the molecular interactions and potential applications of such compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).

Drug Synthesis and Characterization

Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug used for various neurological conditions, which involves a piperazine structure similar to the compound . This study highlights the role of piperazine derivatives in the synthesis of clinically relevant drugs (Shakhmaev et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and activity .

Mode of Action

It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular processes .

Propriétés

IUPAC Name |

4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3/c1-8-6-16(7-9(2)15-8)12-4-3-10(14)5-11(12)13/h3-5,8-9,15H,6-7,14H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXNCZPJTRPOGY-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672631 | |

| Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943752-32-7 | |

| Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B1501215.png)

![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)

![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)

![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)